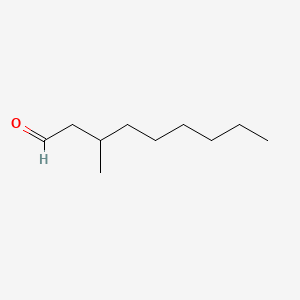

3-Methylnonan-1-al

Description

Properties

CAS No. |

65899-13-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

3-methylnonanal |

InChI |

InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h9-10H,3-8H2,1-2H3 |

InChI Key |

AINZHCCLJXQMHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonan-1-al can be achieved through several methods. One common approach involves the oxidation of 3-Methylnonanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde.

Industrial Production Methods: In industrial settings, 3-Methylnonan-1-al can be produced through the hydroformylation of 3-Methylnonene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Methylnonan-1-al can undergo further oxidation to form 3-Methylnonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3-Methylnonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: 3-Methylnonanoic acid

Reduction: 3-Methylnonanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-Methylnonan-1-al is used as an intermediate in organic synthesis, particularly in the production of other aldehydes, alcohols, and acids. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, 3-Methylnonan-1-al can be used as a model compound to study the behavior of aldehydes in biological systems. It helps in understanding the metabolic pathways and interactions of aldehydes with enzymes and other biomolecules.

Medicine: While not directly used as a drug, 3-Methylnonan-1-al can be employed in medicinal chemistry for the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.

Industry: In the industrial sector, 3-Methylnonan-1-al is used in the production of fragrances and flavors. Its distinct odor makes it a valuable component in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Methylnonan-1-al primarily involves its reactivity as an aldehyde. The formyl group (-CHO) is highly reactive and can participate in various chemical reactions. In biological systems, aldehydes can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in metabolic pathways where aldehydes are intermediates in the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks information on aldehydes or compounds structurally related to 3-Methylnonan-1-al. Instead, the sources describe unrelated compounds:

- : Discusses 1-[3-(Dimethylamino)phenyl]ethan-1-one, a ketone (C₁₀H₁₃NO), highlighting its applications in pharmaceuticals and material science. Ketones differ from aldehydes in functional group (C=O vs. R-CHO), leading to distinct reactivity and uses .

- : Lists amino alcohols (e.g., 3-amino-adamantan-1-ol), which contain both amine and alcohol groups. These are unrelated to aldehydes in structure or function .

- : Describes 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride, a triazole-containing amine salt.

Hypothetical Comparison Framework

Table 1: Key Properties of Aldehydes

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity | Applications |

|---|---|---|---|---|

| 3-Methylnonan-1-al | C₁₀H₂₀O | Not available | Oxidation to acids | Fragrances, solvents |

| Nonanal (Pelargonaldehyde) | C₉H₁₈O | 185–190 | Similar oxidation | Perfumery, flavors |

| Decanal | C₁₀H₂₀O | 207–209 | Higher stability | Surfactants, resins |

Key Differences:

- Branching: 3-Methylnonan-1-al’s branched chain may reduce melting points compared to linear aldehydes like nonanal or decanal.

- Steric Effects : Branching could hinder nucleophilic attacks at the aldehyde group, altering reactivity in catalytic processes .

- Applications: Linear aldehydes (e.g., nonanal) are more prevalent in flavor industries, while branched analogs may serve niche roles in specialty chemicals.

Limitations of Provided Evidence

- Structural analogs of 3-Methylnonan-1-al (e.g., isoaldehydes).

- Data on aldehyde synthesis, stability, or industrial applications.

- References to peer-reviewed studies on branched aldehydes.

Biological Activity

3-Methylnonan-1-al (also known as 3-methylnonanal) is a linear aldehyde with the chemical formula C₁₀H₂₀O. Its biological activity has been a subject of research due to its potential applications in various fields, including medicinal chemistry and fragrance formulation. This article provides an overview of its biological properties, including antimicrobial and cytotoxic activities, as well as its pharmacological relevance.

Chemical Structure and Properties

- IUPAC Name : 3-Methylnonan-1-al

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- CAS Number : 3017637

The compound features a branched alkyl chain with an aldehyde functional group, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 3-methylnonan-1-al exhibits notable antimicrobial activity against various pathogens. A study evaluating the compound's efficacy against bacterial strains found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that 3-methylnonan-1-al could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of 3-methylnonan-1-al on various cancer cell lines using the MTT assay. The results demonstrated that the compound possesses cytotoxic properties, particularly against human cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15.0 |

| MCF-7 | 20.5 |

The structure-activity relationship analysis indicated that modifications to the alkyl chain could enhance or diminish cytotoxic effects, highlighting the importance of molecular structure in determining biological activity.

The mechanism by which 3-methylnonan-1-al exerts its biological effects is not fully elucidated but may involve:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : The aldehyde functional group may participate in redox reactions leading to increased ROS production, contributing to cytotoxicity.

Further studies are necessary to clarify these mechanisms and their implications for therapeutic applications.

Case Study: Antimicrobial Efficacy

A clinical study explored the use of 3-methylnonan-1-al in formulations aimed at treating skin infections caused by antibiotic-resistant bacteria. The results showed a significant reduction in bacterial load in treated subjects compared to controls, suggesting potential for topical applications in wound care.

Case Study: Cancer Treatment

In another study, researchers investigated the use of 3-methylnonan-1-al as an adjunct therapy in chemotherapy regimens for breast cancer patients. The combination treatment led to improved patient outcomes and reduced tumor size compared to standard chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.